molecular formula C14H10Cl4O3 B385726 2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene

2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene

Katalognummer: B385726
Molekulargewicht: 368g/mol
InChI-Schlüssel: FSFJZHSSOZIHLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is an organic compound with the molecular formula C14H10Cl4O3. This compound is characterized by the presence of multiple chlorine atoms and methoxy groups attached to a benzene ring, making it a chlorinated aromatic ether. It is used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene typically involves the reaction of 1,4-dichlorobenzene with 2,4-dichlorophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chlorinated benzene ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove chlorine atoms or convert methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

Major Products Formed

    Substitution: Formation of phenolic derivatives or other substituted benzene compounds.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dechlorinated or hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

    Industry: Used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and methoxy groups can form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dichlorobenzene: A simpler chlorinated benzene derivative.

    2,4-Dichlorophenol: A chlorinated phenol used in various chemical applications.

    1,4-Dichloro-2-methoxybenzene: A related compound with fewer chlorine atoms and methoxy groups.

Uniqueness

2,4-dichloro-1-{[(2,5-dichlorophenoxy)methoxy]methoxy}benzene is unique due to its combination of multiple chlorine atoms and methoxy groups, which confer specific chemical and physical properties. This makes it suitable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C14H10Cl4O3

Molekulargewicht

368g/mol

IUPAC-Name

1,4-dichloro-2-[(2,4-dichlorophenoxy)methoxymethoxy]benzene

InChI

InChI=1S/C14H10Cl4O3/c15-9-2-4-13(12(18)5-9)20-7-19-8-21-14-6-10(16)1-3-11(14)17/h1-6H,7-8H2

InChI-Schlüssel

FSFJZHSSOZIHLW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)OCOCOC2=C(C=CC(=C2)Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)OCOCOC2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.